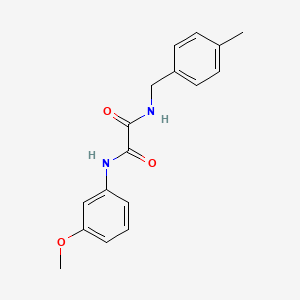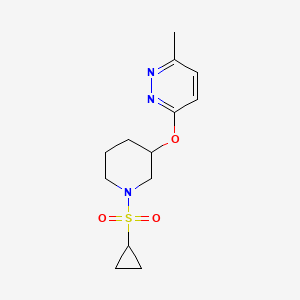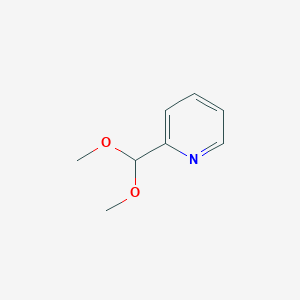
N-(3-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, also known as MMEDA, is a chemical compound that belongs to the family of N-phenyl-N'-alkyl ethanediamides. MMEDA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Aplicaciones Científicas De Investigación
Identification and Quantification in Clinical Toxicology
N-(3-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide and its derivatives are crucial in clinical toxicology for the detection and quantification of substances in cases of intoxication. High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is a key method for identifying and quantifying these substances in biological samples. This application is essential for understanding intoxication cases and providing accurate diagnoses (Poklis et al., 2014).
Analytical Toxicology and Blotter Paper Analysis
In analytical toxicology, these compounds are significant for their presence in designer hallucinogenic drugs. They're often found on blotter papers used for recreational purposes. Direct Analysis in Real Time AccuTOF™ mass spectrometry and high-performance liquid chromatography triple quadrapole mass spectrometry are employed for screening and confirming the presence of these substances (Poklis et al., 2015).
Asymmetric Synthesis in Organic Chemistry
These compounds are also utilized in organic chemistry for asymmetric synthesis. An example includes the synthesis of the tetrahydroquinoline alkaloid (R)-(-)-angustureine, demonstrating their utility in producing complex organic molecules (Bentley et al., 2011).
Toxicokinetics and Forensic Toxicology
Toxicokinetic studies of these compounds are vital for understanding drug-drug interactions, individual polymorphisms, and elimination routes. This information is crucial in forensic toxicology for the identification of these substances in abuse and intoxication cases (Richter et al., 2019).
Cytochrome P450 Enzyme Metabolism
These compounds are important in studying the metabolism by cytochrome P450 enzymes (CYP). Understanding how CYP enzymes metabolize these compounds aids in predicting drug-drug interactions and the impact of genetic polymorphisms on drug metabolism (Nielsen et al., 2017).
Synthesis of Key Intermediates in Pharmaceutical Development
These compounds play a role in synthesizing key intermediates for pharmaceuticals, such as antiasthmatic drugs. Their versatility in chemical reactions is crucial for developing new medicinal compounds (Yong-mei, 2007).
Propiedades
IUPAC Name |
N'-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-8-13(9-7-12)11-18-16(20)17(21)19-14-4-3-5-15(10-14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNRNRMKSKBEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2465086.png)
![3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465091.png)
![2,4-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2465093.png)





![N-(6-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2465101.png)

![2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2465103.png)
![(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2465105.png)

![N-(3-chloro-4-methylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2465108.png)